![molecular formula C10H19NO B14288927 2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane CAS No. 116230-17-2](/img/structure/B14288927.png)
2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxypropyl)-2-azabicyclo[221]heptane is a bicyclic compound that features a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction involves a diene and a dienophile to form a cyclohexene ring, which can then be further modified to introduce the nitrogen atom and the methoxypropyl group . The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation or crystallization to obtain the desired product in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or alcohols, while reduction can yield alkanes or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of polymers and other materials with unique properties
作用機序
The mechanism of action of 2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The methoxypropyl group can enhance the compound’s solubility and bioavailability, making it more effective in its applications .
類似化合物との比較
Similar Compounds
Norbornane: A bicyclic hydrocarbon with a similar structure but without the nitrogen atom.
Bicyclo[3.1.1]heptane: Another bicyclic compound with different ring sizes and functional groups.
DABCO (1,4-diazabicyclo[2.2.2]octane): A bicyclic compound with two nitrogen atoms and different applications.
Uniqueness
2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane is unique due to its specific combination of a nitrogen atom and a methoxypropyl group within a bicyclic structure. This combination provides distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
116230-17-2 |
|---|---|
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC名 |
2-(3-methoxypropyl)-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H19NO/c1-12-6-2-5-11-8-9-3-4-10(11)7-9/h9-10H,2-8H2,1H3 |
InChIキー |
BOAUBSXLAROPQQ-UHFFFAOYSA-N |
正規SMILES |
COCCCN1CC2CCC1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)
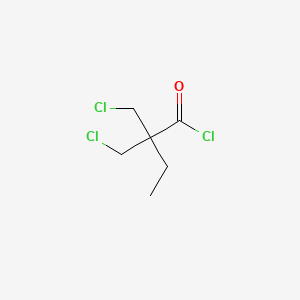
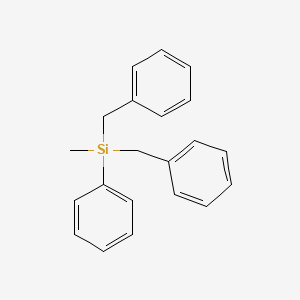
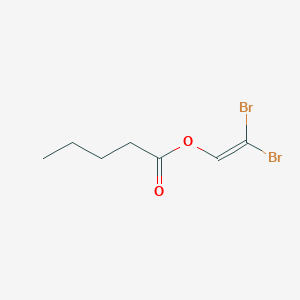
![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)
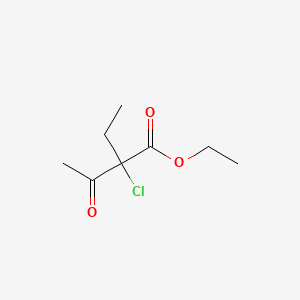
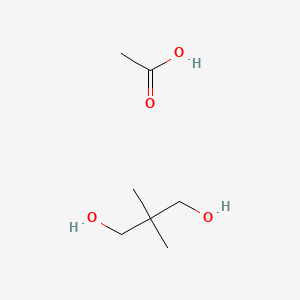
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)

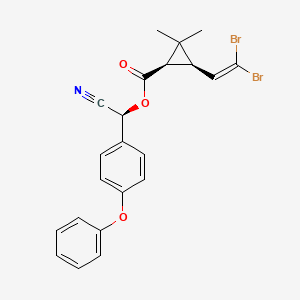
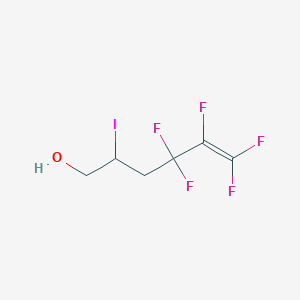
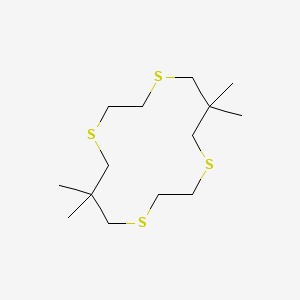
![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
